N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Chemical Synthesis
Catalytic Applications in Asymmetric Hydrogenation
Certain quinoline derivatives have been utilized as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the significance of quinoline derivatives in catalysis and synthesis (Imamoto et al., 2012).
Pharmaceutical Development
Development of CFTR Potentiators
Quinoline derivatives, specifically N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), have been identified as potent and orally bioavailable CFTR potentiators. Ivacaftor is an FDA-approved drug for treating cystic fibrosis in patients with specific genetic mutations, highlighting the therapeutic potential of quinoline derivatives in addressing genetic disorders (Hadida et al., 2014).
Green Chemistry
Biocatalytic Synthesis Using Lemon Juice
Quinoline derivatives have been synthesized using lemon juice as an alternative to hazardous solvents and catalysts. This innovative approach emphasizes the role of green chemistry in the synthesis of bioactive molecules, reducing environmental impact and enhancing sustainability (Petronijevic et al., 2017).
Material Science
Polymerization and Material Development
Research has explored the polymerization of quinoline derivatives, leading to the creation of novel materials with potential applications in high-temperature environments. These studies underline the versatility of quinoline compounds in material science, particularly in the development of thermosetting resin systems (Baek et al., 2003).
Biological Assay Development
Monitoring of Drug Residues in Edible Tissues
An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed to detect quinoxaline-2-carboxylic acid, a marker residue of the feed drug additive carbadox. This assay facilitates the monitoring of drug residues in food-producing animals, ensuring food safety and compliance with regulatory standards (Peng et al., 2011).
Properties
IUPAC Name |
N-butyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-7-15-13(18)10-8-9-11(16-14(10)19)5-4-6-12(9)17/h8H,2-7H2,1H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMSKKXBOPQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(CCCC2=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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